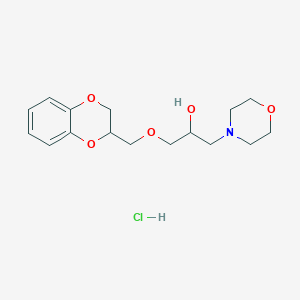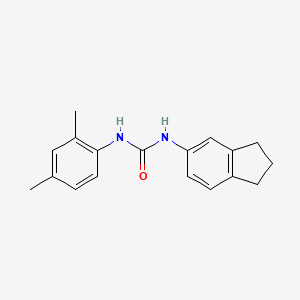![molecular formula C19H19NO2 B5002996 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5002996.png)
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline, also known as DMQ, is a synthetic compound that has been widely used in scientific research. This compound belongs to the quinoline family and has shown promising results in various biochemical and physiological studies. The purpose of
作用機序
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline exerts its effects through multiple mechanisms of action. This compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This compound can also activate the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. This compound can inhibit the NF-κB pathway, which is a major mediator of inflammation. This compound can also inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound can also reduce the production of reactive oxygen species and nitric oxide. This compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound can also reduce the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, such as Bax.
実験室実験の利点と制限
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline has several advantages for lab experiments. This compound is stable and can be easily synthesized. This compound is also soluble in water and organic solvents, which makes it suitable for various experimental conditions. This compound is relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, this compound has some limitations for lab experiments. This compound can interfere with some assays that use fluorescence or luminescence as readouts. This compound can also have cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline research. This compound can be further optimized to improve its potency and selectivity. This compound can also be modified to target specific cellular pathways or organelles. This compound can be used in combination with other drugs or therapies to enhance their efficacy. This compound can also be tested in animal models of various diseases to evaluate its therapeutic potential. Finally, this compound can be used as a lead compound for the development of new drugs with improved properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various biochemical and physiological studies. This compound has potent antioxidant and anti-inflammatory properties and can induce apoptosis in cancer cells. This compound has been used in the treatment of neurodegenerative diseases and has several advantages for lab experiments. This compound has multiple mechanisms of action and can be further optimized for future research. This compound has the potential to be a valuable tool for scientific research and drug development.
合成法
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 3,4-dimethylphenol with ethylene oxide to produce 2-(3,4-dimethylphenoxy)ethanol. The 2-(3,4-dimethylphenoxy)ethanol is then reacted with 8-hydroxyquinoline in the presence of a catalyst to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline has been extensively used in scientific research due to its unique properties. This compound is a potent antioxidant and has been shown to protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been used in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-8-9-17(13-15(14)2)21-11-12-22-18-7-3-5-16-6-4-10-20-19(16)18/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIHUHGVLCQTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5002917.png)
![7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002925.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002927.png)
![2-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B5002933.png)
![16-[(diisobutylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![3-bromo-4-methoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5002943.png)

![2-methyl-6-[(3-methylcyclohexyl)amino]-2-heptanol](/img/structure/B5002954.png)

![ethyl 4-(5-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B5002968.png)
![2-acetyl-7-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5002975.png)
![N-[4-(4-bromophenoxy)phenyl]-4-nitrobenzamide](/img/structure/B5002981.png)

![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B5003020.png)